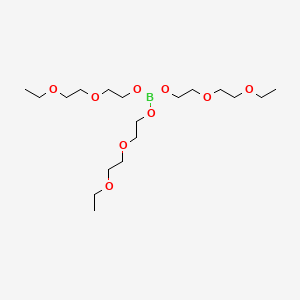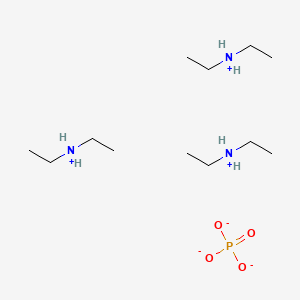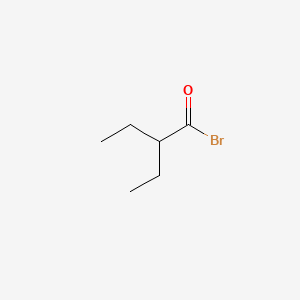
Diheptadecyl adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diheptadecyl adipate is an organic compound with the molecular formula C40H78O4. It is an ester derived from adipic acid and heptadecanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of materials, particularly in the production of polymers and resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diheptadecyl adipate is typically synthesized through an esterification reaction between adipic acid and heptadecanol. The reaction involves heating adipic acid and heptadecanol in the presence of a catalyst, such as sulfuric acid or a solid superacid resin, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product. The choice of catalyst and reaction conditions is optimized to minimize side reactions and enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Diheptadecyl adipate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of adipic acid and heptadecanol. Transesterification involves the exchange of the alkoxy group of the ester with another alcohol, facilitated by an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide)
Major Products Formed
Hydrolysis: Adipic acid and heptadecanol
Transesterification: New ester and alcohol (e.g., methyl adipate and heptadecanol)
Applications De Recherche Scientifique
Diheptadecyl adipate finds applications in various scientific research fields:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins, enhancing their flexibility and durability.
Biology: Investigated for its biocompatibility and potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its potential as a component in pharmaceutical formulations to improve the mechanical properties of drug delivery devices.
Industry: Utilized in the production of biodegradable films and coatings, contributing to the development of sustainable materials.
Mécanisme D'action
The primary mechanism of action of diheptadecyl adipate as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the mobility of the polymer chains. This results in enhanced flexibility and reduced brittleness of the material. The molecular targets include the polymer chains, and the pathways involved are related to the physical interactions between the plasticizer and the polymer matrix.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisodecyl adipate
- Dioctyl adipate
- Dimethyl adipate
Comparison
Diheptadecyl adipate is unique in its longer alkyl chain length compared to other adipate esters like diisodecyl adipate and dioctyl adipate. This longer chain length contributes to its higher molecular weight and potentially different physical properties, such as melting point and viscosity. Additionally, the specific applications and performance characteristics of this compound may vary based on its unique structural attributes.
Propriétés
Numéro CAS |
26719-27-7 |
|---|---|
Formule moléculaire |
C40H78O4 |
Poids moléculaire |
623.0 g/mol |
Nom IUPAC |
diheptadecyl hexanedioate |
InChI |
InChI=1S/C40H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-43-39(41)35-31-32-36-40(42)44-38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
Clé InChI |
YKRHAKBRUIVEOW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



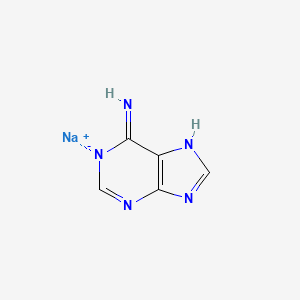
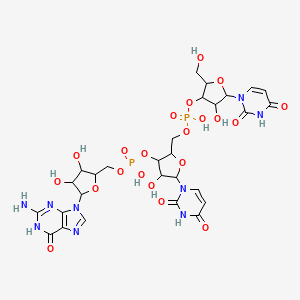
![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)
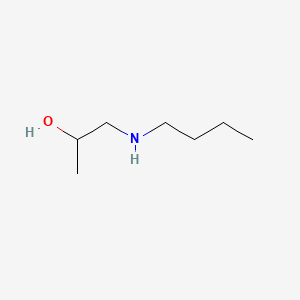



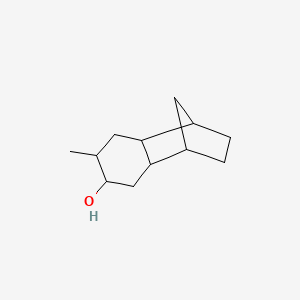
![Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12655375.png)
